molecular formula C9H12IN3O B7024249 [(2R)-1-(5-iodopyrazin-2-yl)pyrrolidin-2-yl]methanol

[(2R)-1-(5-iodopyrazin-2-yl)pyrrolidin-2-yl]methanol

Cat. No.: B7024249
M. Wt: 305.12 g/mol
InChI Key: ZAZAGSBXHLAEEU-SSDOTTSWSA-N
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Description

[(2R)-1-(5-iodopyrazin-2-yl)pyrrolidin-2-yl]methanol is a chemical compound that features a pyrrolidine ring substituted with a methanol group and an iodopyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1-(5-iodopyrazin-2-yl)pyrrolidin-2-yl]methanol can be achieved through several synthetic routes. One common method involves the selective synthesis of pyrrolidin-2-ones and iodopyrroles via the cascade reactions of N-substituted piperidines . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.

Chemical Reactions Analysis

Types of Reactions

[(2R)-1-(5-iodopyrazin-2-yl)pyrrolidin-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The iodopyrazine moiety can be reduced to form the corresponding amine.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group would yield an aldehyde or carboxylic acid, while substitution of the iodine atom could yield various substituted pyrazine derivatives.

Scientific Research Applications

[(2R)-1-(5-iodopyrazin-2-yl)pyrrolidin-2-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2R)-1-(5-iodopyrazin-2-yl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The iodopyrazine moiety can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R)-1-(5-iodopyrazin-2-yl)pyrrolidin-2-yl]methanol is unique due to its specific combination of a pyrrolidine ring, methanol group, and iodopyrazine moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[(2R)-1-(5-iodopyrazin-2-yl)pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN3O/c10-8-4-12-9(5-11-8)13-3-1-2-7(13)6-14/h4-5,7,14H,1-3,6H2/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZAGSBXHLAEEU-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CN=C(C=N2)I)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C2=CN=C(C=N2)I)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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